4,6-Bis(difluoromethyl)-2-sulfanylpyridine-3-carbonitrile
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Overview
Description
4,6-Bis(difluoromethyl)-2-sulfanylpyridine-3-carbonitrile is a fluorinated heterocyclic compound characterized by the presence of difluoromethyl groups at the 4 and 6 positions of the pyridine ring, a sulfur atom at the 2 position, and a cyano group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(difluoromethyl)-2-sulfanylpyridine-3-carbonitrile typically involves multiple steps, starting with the construction of the pyridine ring followed by the introduction of difluoromethyl groups and the sulfur atom. One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyridine core, followed by selective difluoromethylation and subsequent introduction of the sulfur atom and cyano group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely be optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(difluoromethyl)-2-sulfanylpyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfoxides.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of various substituents at different positions on the pyridine ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The fluorinated nature of the compound makes it useful in biological studies, particularly in the design of fluorescent probes and imaging agents.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, which offer improved chemical resistance and durability.
Mechanism of Action
The mechanism by which 4,6-Bis(difluoromethyl)-2-sulfanylpyridine-3-carbonitrile exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance binding affinity and selectivity, while the cyano group may play a role in the compound's bioactivity.
Comparison with Similar Compounds
4,6-Bis(trifluoromethyl)pyridine-2-sulfonic acid
2-Sulfanylpyridine-3-carbonitrile derivatives
Difluoromethyl-substituted pyridines
Uniqueness: 4,6-Bis(difluoromethyl)-2-sulfanylpyridine-3-carbonitrile stands out due to its specific combination of difluoromethyl groups and the presence of both sulfur and cyano functionalities. This unique structure imparts distinct chemical and physical properties compared to similar compounds, making it valuable for specialized applications.
Properties
IUPAC Name |
4,6-bis(difluoromethyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2S/c9-6(10)3-1-5(7(11)12)14-8(15)4(3)2-13/h1,6-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDYEUSCWNRIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)C(=C1C(F)F)C#N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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